N-[4-(pentyloxy)phenyl]-N'-(prop-2-en-1-yl)ethanediamide
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Overview
Description
N-ALLYL-N-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE is an organic compound that has garnered interest in various fields of scientific research. This compound features an allyl group and a pentyloxyphenyl group attached to an ethanediamide backbone, making it a versatile molecule for synthetic and application purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ALLYL-N-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE typically involves the reaction of allyl amine with 4-(pentyloxy)benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with ethylenediamine to form the final product. The reaction conditions often include maintaining a temperature range of 0-5°C during the initial stages and then allowing the reaction to proceed at room temperature .
Industrial Production Methods
Industrial production of N-ALLYL-N-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-ALLYL-N-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The pentyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-ALLYL-N-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ALLYL-N-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE involves its interaction with specific molecular targets. The allyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. The pentyloxyphenyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
N-ALLYL-2-PHENYL-4,5-DIHYDROOXAZOLE-4-CARBOXAMIDES: Known for their rearrangement reactions to form aza-quaternary carbon centers.
N-ALLYL QUINOXALINECARBOXAMIDES: Studied for their antiproliferative activities.
Uniqueness
N-ALLYL-N-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE stands out due to its unique combination of an allyl group and a pentyloxyphenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H22N2O3 |
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Molecular Weight |
290.36 g/mol |
IUPAC Name |
N'-(4-pentoxyphenyl)-N-prop-2-enyloxamide |
InChI |
InChI=1S/C16H22N2O3/c1-3-5-6-12-21-14-9-7-13(8-10-14)18-16(20)15(19)17-11-4-2/h4,7-10H,2-3,5-6,11-12H2,1H3,(H,17,19)(H,18,20) |
InChI Key |
NZVRLRWUZIRJGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NC(=O)C(=O)NCC=C |
Origin of Product |
United States |
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